

Application Notes and Protocols: GSK-3 β Inhibitor XI

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Compound of Interest

Compound Name: GSK-3 β Inhibitor XI

Cat. No.: B1624394

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These application notes provide detailed protocols for the preparation and use of GSK-3 β Inhibitor XI, a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β).

Product Information

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₅ N ₅ O ₃	[1][2]
Molecular Weight	349.34 g/mol	[1]
Appearance	Orange-red solid	[1]
Purity	≥95% (HPLC)	[1][2]
Solubility	5 mg/mL in DMSO	[1]
Ki for GSK-3β	25 nM	[1][3]
EC ₅₀ for Glycogen Synthase Activity	32 nM (in HEK293 cells)	[1][3]
Storage (Solid)	2-8°C	[1]
Storage (Stock Solution)	Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	[1][3]

Preparing Stock Solutions

Materials

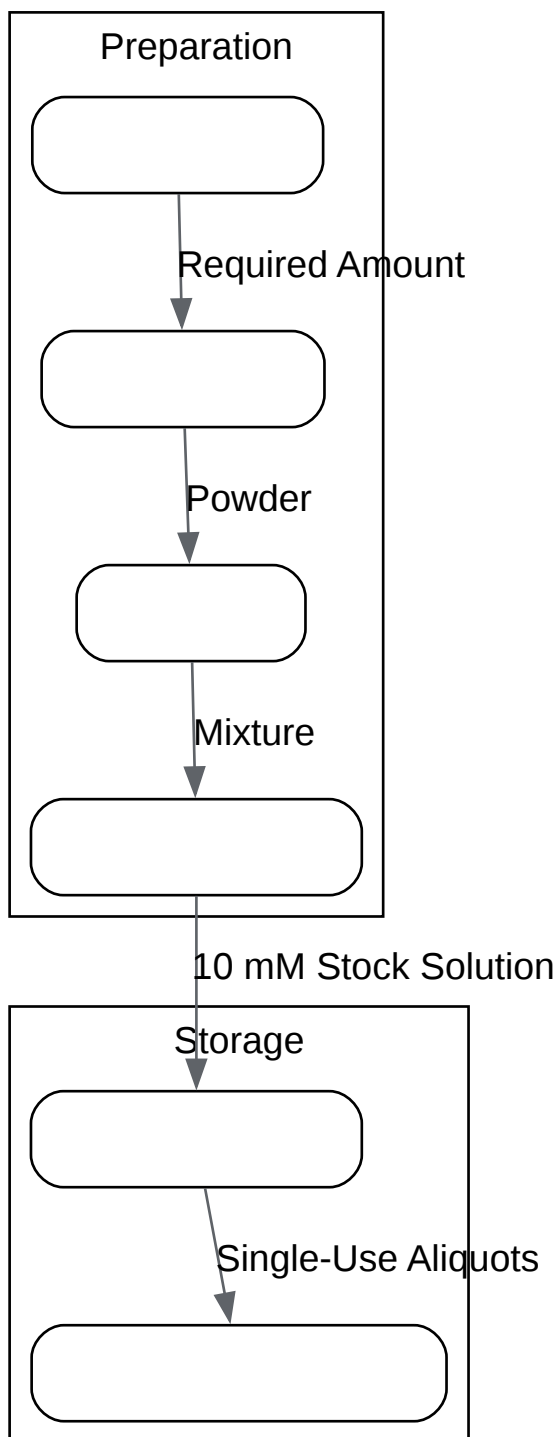
- GSK-3β Inhibitor XI (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Protocol for Preparing a 10 mM Stock Solution

- Calculate the required mass of GSK-3β Inhibitor XI.
 - The molecular weight is 349.34 g/mol .

- To prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (g)} = 0.01 \text{ mol/L} \times 0.001 \text{ L} \times 349.34 \text{ g/mol} = 0.0034934 \text{ g}$
 - $\text{Mass (mg)} = 3.49 \text{ mg}$
- Weigh the GSK-3 β Inhibitor XI.
 - Carefully weigh out approximately 3.49 mg of the inhibitor powder using an analytical balance.
- Dissolve in DMSO.
 - Add 1 mL of anhydrous DMSO to the vial containing the weighed inhibitor.
 - Vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
- Aliquot and Store.
 - Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile microcentrifuge tubes.
 - Store the aliquots at -20°C or -80°C. It is recommended to protect the stock solution from light.[3]

Experimental Workflow: Stock Solution Preparation

Workflow for Preparing GSK-3 β Inhibitor XI Stock Solution[Click to download full resolution via product page](#)

Caption: Workflow for preparing a stock solution of GSK-3 β Inhibitor XI.

Experimental Protocol: Inhibition of GSK-3 β in Cell Culture

This protocol describes a general method to assess the activity of GSK-3 β Inhibitor XI in a cell-based assay by measuring the phosphorylation of a downstream target. A common application is to measure the increase in glycogen synthase activity.^{[1][3]}

Materials

- HEK293 cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- GSK-3 β Inhibitor XI stock solution (10 mM in DMSO)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- Antibodies for Western blotting (e.g., anti-phospho-GSK-3 β , anti-GSK-3 β , anti-phospho-glycogen synthase, anti-glycogen synthase)
- SDS-PAGE and Western blotting equipment

Protocol

- Cell Seeding:
 - Plate HEK293 cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
 - Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
- Treatment with GSK-3 β Inhibitor XI:

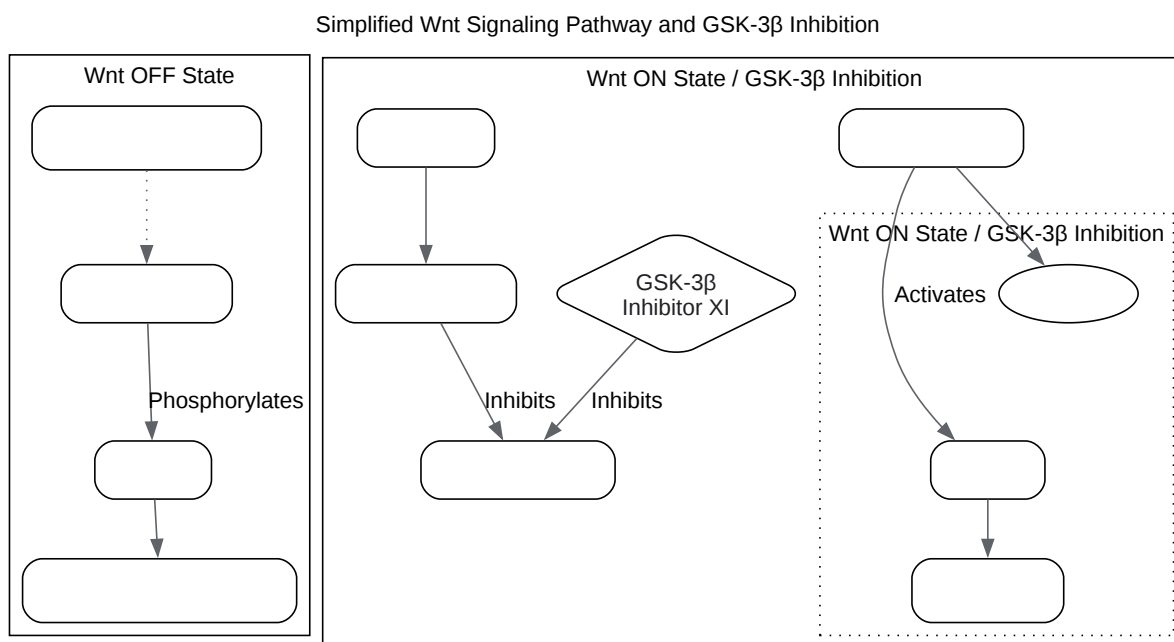
- Prepare serial dilutions of the GSK-3 β Inhibitor XI stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 μ M). Include a DMSO vehicle control (at the same final concentration as the highest inhibitor concentration).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
- Incubate the cells for the desired treatment time (e.g., 1-24 hours).
- Cell Lysis:
 - After incubation, wash the cells once with ice-cold PBS.
 - Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Protein Quantification:
 - Collect the supernatant and determine the protein concentration of each sample using a protein assay kit according to the manufacturer's instructions.
- Western Blot Analysis:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Prepare the samples for SDS-PAGE by adding loading buffer and boiling.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of GSK-3 β and its downstream target (e.g., glycogen synthase).

- Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.

Signaling Pathway

GSK-3 β is a key regulator in multiple signaling pathways, including the Wnt/ β -catenin pathway. [4][5] In the absence of a Wnt signal, GSK-3 β phosphorylates β -catenin, targeting it for ubiquitination and degradation. Inhibition of GSK-3 β , for instance by GSK-3 β Inhibitor XI, prevents the phosphorylation of β -catenin, leading to its stabilization, nuclear translocation, and subsequent activation of target gene transcription.[4]

Wnt Signaling Pathway and GSK-3 β Inhibition



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Caption: GSK-3 β 's role in the Wnt pathway and the effect of its inhibition.

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